molecular formula C11H8Cl3N3O2 B3037874 (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 650592-36-2

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B3037874
CAS No.: 650592-36-2
M. Wt: 320.6 g/mol
InChI Key: MQTXCVWPPGAXTJ-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is a chemical compound with a complex structure that includes both imidazole and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4,5-dichloroimidazole with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-bromophenyl)carbamate
  • (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of imidazole and carbamate functional groups also contributes to its versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4,5-dichloroimidazol-1-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3O2/c12-7-1-3-8(4-2-7)16-11(18)19-6-17-5-15-9(13)10(17)14/h1-5H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTXCVWPPGAXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139212
Record name Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650592-36-2
Record name Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=650592-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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